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Compound of Interest

(4-Methyl-1,3-thiazol-5-
Compound Name:
yl)methanol

Cat. No.: B1313088

A detailed guide for researchers, scientists, and drug development professionals on the X-ray
crystal structures of two key thiazole derivatives. This guide provides a comparative analysis of
their structural features, detailed experimental protocols for their characterization, and insights
into their potential biological significance.

The thiazole moiety is a cornerstone in medicinal chemistry, present in a wide array of
pharmacologically active compounds. Understanding the precise three-dimensional
arrangement of atoms within these molecules is paramount for structure-based drug design
and the development of novel therapeutics. This guide presents a comparative analysis of the
X-ray crystal structures of two thiazole derivatives: 2-Amino-4-methylthiazole and Methyl 2-
hydroxy-5-[(4-ox0-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate.

While the primary focus is on the structural elucidation of these compounds, it is important to
note that the broader class of (4-Methyl-1,3-thiazol-5-yl)methanol derivatives, to which 2-
Amino-4-methylthiazole is closely related, exhibits a wide range of biological activities,
including antimicrobial and anticancer properties.[1][2][3] This structural information provides a
critical foundation for exploring the structure-activity relationships (SAR) within this promising
class of compounds.

Crystallographic Data Comparison

The following tables summarize the key crystallographic data for the two thiazole derivatives,
offering a direct comparison of their fundamental structural parameters.
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Table 1: Crystal Data and Structure Refinement for 2-Amino-4-methylthiazole and Methyl 2-

hydroxy-5-[(4-ox0-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate.

Parameter

2-Amino-4-methylthiazole

Methyl 2-hydroxy-5-[(4-
oxo0-4,5-dihydro-1,3-
thiazol-2-
yl)amino]benzoate

Chemical Formula CaHeN2S C11H10N204S
Formula Weight 114.17 266.27
Crystal System Orthorhombic Monoclinic
Space Group Pca21 P2i/c

a (A) 10.322(2) 4.7787(1)

b (A) 7.309(1) 25.4128(7)
c (A 7.229(1) 18.9599(5)
a(°) 90 90

B () 90 90.841(1)

y () 90 90

Volume (A3) 545.5(2) 2302.24(10)
z 4 8
Temperature (K) 293 150
Radiation type Mo Ka Cu Ka
Wavelength (A) 0.71073 1.54184
R-factor 0.034 0.034

Experimental Protocols

The determination of the crystal structures of these thiazole derivatives involved single-crystal

X-ray diffraction. The general workflow for such an experiment is outlined below, followed by
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the specific details for each compound.

General Experimental Workflow for Single-Crystal X-ray
Diffraction
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Fig. 1: General experimental workflow for X-ray crystallography.
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Crystal Structure Determination of 2-Amino-4-
methylthiazole

The crystallographic data for 2-Amino-4-methylthiazole is available from the Crystallography
Open Database (COD) under the entry numbers 2219738, 4512031, and 4512032.[4] The
following provides a representative summary of the experimental procedure.

A suitable single crystal of 2-Amino-4-methylthiazole was selected and mounted on a
goniometer head. X-ray diffraction data were collected at 293 K using a diffractometer with
graphite-monochromated Mo Ka radiation (A = 0.71073 A). The collected data were processed
and corrected for Lorentz and polarization effects. The structure was solved by direct methods
and refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined
anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding
model.

Crystal Structure Determination of Methyl 2-hydroxy-5-
[(4-0x0-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate

The experimental details for this compound are reported in the publication "Crystal structure of
methyl 2-hydroxy-5-[(4-ox0-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate".

Single crystals were obtained by slow evaporation from a solution of the compound. A suitable
crystal was mounted on a diffractometer. Data collection was performed at 150 K using Cu Ka
radiation (A = 1.54184 A). The structure was solved by direct methods and refined by full-matrix
least-squares on F2. An absorption correction was applied. All non-hydrogen atoms were
refined with anisotropic displacement parameters. Hydrogen atoms were included in calculated
positions and treated as riding atoms.

Biological Significance and Potential Signaling
Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, often acting as
inhibitors of key enzymes in various signaling pathways.[1][2][3] For instance, many
antimicrobial agents target essential bacterial enzymes, while anticancer agents can inhibit
protein kinases involved in cell proliferation and survival.
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The diagram below illustrates a generalized signaling pathway where a thiazole derivative acts
as an enzyme inhibitor, a common mechanism of action for this class of compounds in drug
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Fig. 2: Generalized signaling pathway illustrating enzyme inhibition.

This guide provides a foundational comparison of the crystal structures of two significant
thiazole derivatives. The detailed crystallographic data and experimental protocols serve as a
valuable resource for researchers in the field of drug discovery and medicinal chemistry,
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facilitating further exploration of this versatile class of compounds. The insights into their
potential biological roles underscore the importance of structural biology in the rational design
of novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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